1-[(2-Bromoethyl)sulfonyl]octane
Description
1-[(2-Bromoethyl)sulfonyl]octane is an organosulfur compound featuring an octane backbone substituted with a sulfonyl group and a 2-bromoethyl moiety.
Properties
Molecular Formula |
C10H21BrO2S |
|---|---|
Molecular Weight |
285.24 g/mol |
IUPAC Name |
1-(2-bromoethylsulfonyl)octane |
InChI |
InChI=1S/C10H21BrO2S/c1-2-3-4-5-6-7-9-14(12,13)10-8-11/h2-10H2,1H3 |
InChI Key |
VJFIMBMDLSFELC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-BROMOETHANESULFONYL)OCTANE can be synthesized through the reaction of 1-bromooctane with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of 1-(2-BROMOETHANESULFONYL)OCTANE involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, often using continuous flow reactors to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions: 1-(2-BROMOETHANESULFONYL)OCTANE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of ethanesulfonyl derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrobromination to form vinyl sulfone derivatives.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, methoxide ions.
Bases: Triethylamine, sodium methoxide.
Major Products Formed:
Vinyl Sulfones: Formed through dehydrobromination.
Ethanesulfonyl Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
1-(2-BROMOETHANESULFONYL)OCTANE is utilized in various scientific research applications, including:
Organic Synthesis: Used as a reagent for introducing ethanesulfonyl groups into organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of functionalized materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-BROMOETHANESULFONYL)OCTANE involves its ability to act as a source of ethanesulfonyl groups. The compound undergoes radical or nucleophilic reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
1-Bromo-3-(2-bromoethyl)-octane ()
- Properties : Exhibits antimicrobial activity (21.329% abundance in GC-MS analysis).
- Comparison: The absence of a sulfonyl group reduces polarity and reactivity toward nucleophiles compared to 1-[(2-Bromoethyl)sulfonyl]octane.
1-(Bromomethyl)-1-methanesulfonylcyclohexane ()
- Structure : Cyclohexane ring with bromomethyl and methanesulfonyl groups.
- Properties : Used in pharmaceuticals and material science for synthesizing complex molecules.
- Comparison : The cyclohexane ring introduces steric hindrance and rigidity, contrasting with the flexible octane chain of the target compound. The methanesulfonyl group is smaller than the bromoethylsulfonyl group, affecting electronic and steric profiles.
1-(2-Bromoethyl)pyrrole ()
- Structure : Pyrrole ring substituted with a bromoethyl group.
- Properties : Density = 1.47 g/cm³; refractive index = 1.546.
- Comparison : The aromatic pyrrole ring enables π-π interactions absent in the aliphatic octane chain of the target compound. This aromaticity may stabilize intermediates in synthetic pathways.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Key Properties |
|---|---|---|---|
| 1-[(2-Bromoethyl)sulfonyl]octane | ~285.3 (estimated) | Sulfonyl, bromoethyl | High polarity, alkylation agent |
| 1-Bromo-3-(2-bromoethyl)-octane | 281.1 | Dual bromine | Antimicrobial, lipophilic |
| 1-(Bromomethyl)-1-methanesulfonylcyclohexane | 223.1 | Bromomethyl, sulfonyl | Rigid structure, pharmaceutical use |
| 1-(2-Bromoethyl)pyrrole | 174.04 | Bromoethyl, pyrrole | Aromatic, moderate density |
Crystallographic and Structural Insights
- 1-(2-Bromoethyl)-1,4-diazoniabicyclo-[2.2.2]octane crystallizes in a monoclinic system (space group P21/c) with layered hydrogen-bonded networks . In contrast, 1-[(2-Bromoethyl)sulfonyl]octane’s aliphatic chain likely results in less ordered packing, affecting solubility and melting behavior.
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